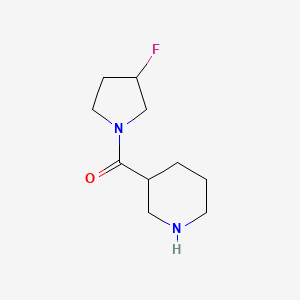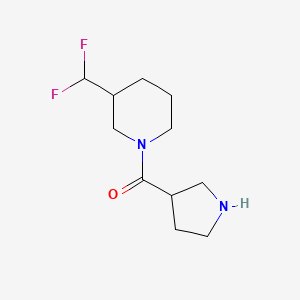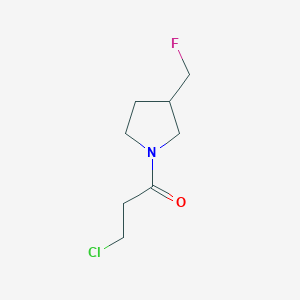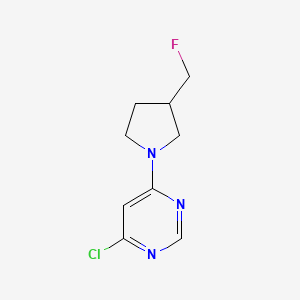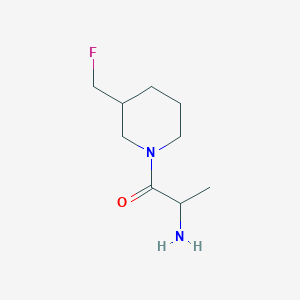
3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
説明
3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one, commonly known as trifluoromethylpyrrolidine-3-one (TFPO), is a synthetic organic compound with a wide range of applications in the field of medicinal chemistry and chemical biology. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and biologics, including anti-cancer drugs and inhibitors of protein-protein interactions. TFPO is also a versatile tool in the design and synthesis of small molecules that can be used to modulate the activity of proteins and other biological targets.
科学的研究の応用
Synthesis of β-Hydroxy-α-Amino Acids
The compound has been implicated in the synthesis of β-hydroxy-α-amino acids, which are key intermediates in the development of active pharmaceutical ingredients (APIs). Goldberg et al. (2015) described the use of recombinant d-threonine aldolase enzymes for the efficient synthesis of these intermediates, which are crucial for drug development processes. The study emphasizes the importance of these compounds in the pharmaceutical industry, particularly for drugs that require enantiomerically pure components for their synthesis (Goldberg et al., 2015).
Development of Antifungal and Antibacterial Agents
The structural motif of 3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one and its derivatives finds applications in the development of compounds with potential antifungal and antibacterial properties. Thinagar et al. (2000) discussed the crystal structure of a compound that includes the pyrrolidine ring, highlighting its significance in the synthesis of isoflavonoids, which possess notable antifungal and antibacterial activities (Thinagar et al., 2000).
Organic Synthesis and Catalysis
This compound is also a part of research in organic synthesis and catalysis, where it serves as a building block for more complex molecules. For example, the synthesis of pyrrolizidines and indolizidines through multicomponent 1,3-dipolar cycloaddition of azomethine ylides showcases the versatility of related pyrrolidine derivatives in creating structurally diverse and biologically relevant molecules (Nájera & Sansano, 2018). Such methodologies are crucial for the rapid assembly of complex heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals (Nájera & Sansano, 2018).
Asymmetric Synthesis
In the field of asymmetric synthesis, derivatives of 3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one are employed to create compounds with multiple stereogenic centers. Zhi et al. (2016) developed an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence for the synthesis of highly functionalized pyrrolidine derivatives. These derivatives are characterized by their trifluoromethyl group and three contiguous stereogenic centers, demonstrating the compound's utility in generating molecules with significant stereocomplexity and potential medicinal value (Zhi et al., 2016).
特性
IUPAC Name |
3-amino-1-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)6-2-4-13(5-6)7(14)1-3-12/h6H,1-5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXLINZREDKSCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





